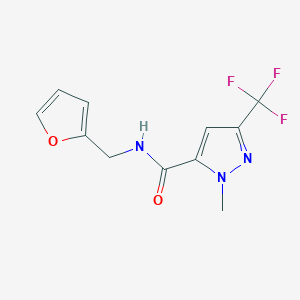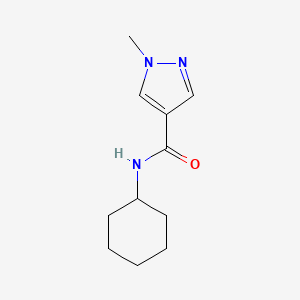
N-(furan-2-ylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide, commonly known as “Furamidine” is a heterocyclic compound that belongs to the pyrazole family. It has been extensively studied for its unique pharmacological properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential therapeutic applications. It has been shown to possess antiparasitic properties and is effective against Trypanosoma brucei, the causative agent of African sleeping sickness. Furamidine has also been shown to inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. In addition, Furamidine has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of Furamidine is not fully understood. However, it is believed that Furamidine inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
Furamidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of parasites by disrupting their DNA replication and repair mechanisms. In addition, Furamidine has been shown to inhibit the growth of cancer cells by inducing apoptosis. Furamidine has also been shown to have anti-inflammatory properties and is effective against inflammation-induced tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Furamidine is its ability to selectively target parasites and cancer cells while sparing normal cells. This makes it an attractive candidate for therapeutic applications. However, Furamidine has some limitations for lab experiments. It is a relatively expensive compound and requires specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for Furamidine research. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of Furamidine’s potential use in combination therapy with other drugs. Additionally, the potential use of Furamidine in the treatment of other parasitic diseases and cancer types should be explored. Finally, the development of Furamidine analogs with improved pharmacological properties should be pursued.
Conclusion:
In conclusion, Furamidine is a promising compound with potential therapeutic applications. Its ability to selectively target parasites and cancer cells while sparing normal cells makes it an attractive candidate for therapeutic applications. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Furamidine can be synthesized using a variety of methods, including the reaction of 2-furanylmethylamine and 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid with trifluoromethanesulfonyl chloride. The reaction yields a white solid which is then purified using column chromatography. The purity of the compound is verified using NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-17-8(5-9(16-17)11(12,13)14)10(18)15-6-7-3-2-4-19-7/h2-5H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKPSQNYKOQVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)




![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)
